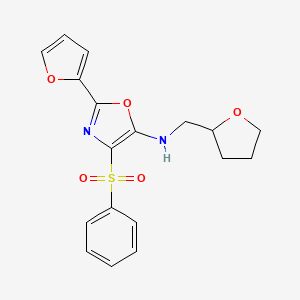

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of ethyl-substituted pyridine carboxylates and similar compounds involves exploring their synthesis, structural characteristics, and potential applications. These molecules are of interest due to their diverse chemical behaviors and the role they play in the development of pharmaceuticals, materials science, and organic synthesis methodologies.

Synthesis Analysis

Synthesis approaches for pyridine carboxylates often involve condensation reactions, cycloadditions, or other strategies tailored to introduce specific functional groups and achieve desired molecular architectures. For example, phosphine-catalyzed [4 + 2] annulation has been used to synthesize highly functionalized tetrahydropyridines, showcasing the versatility in constructing complex pyridine scaffolds (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure, including the confirmation of planarity or three-dimensional arrangements, hydrogen bonding patterns, and supramolecular aggregations. For instance, studies on polysubstituted pyridines reveal how intermolecular C-H...O, C-H...F, and C-H...π interactions contribute to the stabilization of their crystal structures (Suresh et al., 2007).

Applications De Recherche Scientifique

Catalysis and Synthesis : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process, using ethyl 2-methyl-2,3-butadienoate, leading to the formation of highly functionalized tetrahydropyridines, including ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis : Ahmed (2003) synthesized various ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido derivatives, indicating the chemical's role in creating fused thiazolo derivatives (Ahmed, 2003).

Fluorinated Compounds Synthesis : Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, highlighting its importance for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Crystal Structure Analysis : Hu Yang (2009) focused on the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, providing insights into its molecular configuration (Hu Yang, 2009).

Antibacterial Activity : Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine to produce ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, finding that some derivatives exhibited weak antibacterial activity (Anusevičius et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrimidines, are often used in antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

Without specific information on this compound, it’s challenging to provide an accurate mode of action. Many pyrimidine derivatives exert their effects by interacting with enzymes or receptors, altering their function and leading to downstream effects .

Biochemical Pathways

Pyrimidine derivatives often interact with dna or rna synthesis, which can affect multiple biochemical pathways .

Result of Action

Similar compounds often lead to changes in cell growth, replication, or viability, particularly in the context of antiviral or anticancer effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(3,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-10(14)9-4-5-11(16)12(17)6-9/h4-6,10H,3,7H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROAXLOFCFDDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)

![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)